molecular formula C20H24O5 B5700492 Ethanone, 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)- CAS No. 113336-63-3

Ethanone, 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)-

Cat. No.: B5700492
CAS No.: 113336-63-3
M. Wt: 344.4 g/mol
InChI Key: DLGLGMNJFRMYNA-UHFFFAOYSA-N
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Description

Ethanone, 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)- is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes both diethoxy and dimethoxy phenyl groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3,4-diethoxybenzene with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethanone, 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(3,4-dimethoxyphenyl)-: Known for its use in organic synthesis and as a precursor in the production of various pharmaceuticals.

    3,4-Dimethoxyacetophenone: Another related compound with applications in organic chemistry and material science.

Uniqueness

Ethanone, 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)- is unique due to the presence of both diethoxy and dimethoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-5-24-18-10-8-15(13-20(18)25-6-2)16(21)11-14-7-9-17(22-3)19(12-14)23-4/h7-10,12-13H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGLGMNJFRMYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)CC2=CC(=C(C=C2)OC)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357961
Record name Ethanone, 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113336-63-3
Record name Ethanone, 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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